molecular formula C8H16Cl2N2O B6610327 N-{[3-(chloromethyl)pyrrolidin-3-yl]methyl}acetamide hydrochloride CAS No. 2763776-85-6

N-{[3-(chloromethyl)pyrrolidin-3-yl]methyl}acetamide hydrochloride

Cat. No.: B6610327
CAS No.: 2763776-85-6
M. Wt: 227.13 g/mol
InChI Key: ZVAYAWMXFFMEHP-UHFFFAOYSA-N
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Description

N-{[3-(chloromethyl)pyrrolidin-3-yl]methyl}acetamide hydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(chloromethyl)pyrrolidin-3-yl]methyl}acetamide hydrochloride typically involves the reaction of 3-(chloromethyl)pyrrolidine with acetamide under specific conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic substitution reaction. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(chloromethyl)pyrrolidin-3-yl]methyl}acetamide hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by various nucleophiles.

    Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding amine and acetic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, nitriles, or thiols.

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced forms of the pyrrolidine ring.

    Hydrolysis: Amine and acetic acid.

Scientific Research Applications

N-{[3-(chloromethyl)pyrrolidin-3-yl]methyl}acetamide hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-{[3-(chloromethyl)pyrrolidin-3-yl]methyl}acetamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(chloromethyl)pyrrolidin-3-yl]methyl}acetamide
  • N-{[3-(bromomethyl)pyrrolidin-3-yl]methyl}acetamide
  • N-{[3-(hydroxymethyl)pyrrolidin-3-yl]methyl}acetamide

Uniqueness

N-{[3-(chloromethyl)pyrrolidin-3-yl]methyl}acetamide hydrochloride is unique due to the presence of the chloromethyl group, which allows for a wide range of chemical modifications. This makes it a versatile intermediate in synthetic chemistry and a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

N-[[3-(chloromethyl)pyrrolidin-3-yl]methyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClN2O.ClH/c1-7(12)11-6-8(4-9)2-3-10-5-8;/h10H,2-6H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAYAWMXFFMEHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1(CCNC1)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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